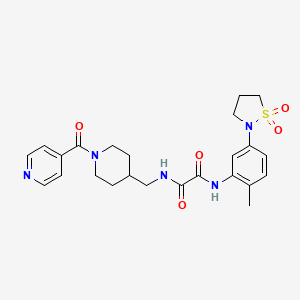

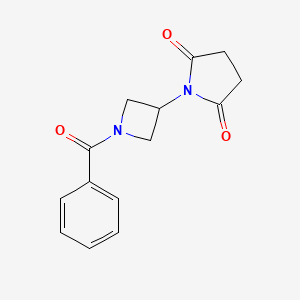

![molecular formula C17H20N2O2S B2976073 4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 476325-08-3](/img/structure/B2976073.png)

4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

- Thiophenylhydrazonoacetates Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate. The reactivity of these esters toward various nitrogen nucleophiles yielded a range of derivatives, demonstrating the compound's utility in heterocyclic synthesis Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry.

Biological Activity and Applications

- Antifungal Agents Synthesis : The synthesis of new derivatives as potential antifungal agents involved reacting 5-(bromoacetyl) salicylamide with thiourea, among other compounds, to produce various benzamides with antifungal activity Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., Kumari, N., & Sarojini, B. (2004). European Journal of Medicinal Chemistry.

- Fluorescent Sensors for Metal Ions : Benzothiazole derivatives were developed as fluorescent sensors, demonstrating large Stokes shifts and good sensitivity/selectivity for detecting Al3+ and Zn2+ ions, indicating their application in environmental monitoring and bioimaging Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V. (2019). Journal of Photochemistry and Photobiology A: Chemistry.

- Antibacterial Agents Design : A study on the design, synthesis, and antibacterial evaluation of novel analogs highlighted the promise of certain derivatives, especially against Staphylococcus aureus and Bacillus subtilis, showcasing the potential for the development of new antibacterial treatments Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Medicinal Chemistry Research.

Mecanismo De Acción

Target of Action

The primary target of 4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of various types of cancer .

Mode of Action

this compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell growth and division, thereby exerting its anti-cancer effects .

Biochemical Pathways

The inhibition of the c-Met receptor tyrosine kinase by this compound affects several downstream pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . By disrupting these pathways, the compound helps to slow down or stop the growth of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and division, disruption of angiogenesis, and induction of cell death in cancer cells . These effects contribute to its potential as an anti-cancer agent .

Direcciones Futuras

Propiedades

IUPAC Name |

4-propan-2-yloxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-11H,3-6H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXMDVGGDKBQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)

![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)

![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)

![Tert-butyl 4-[[cyano-(4-fluorophenyl)methyl]amino]-4-oxobutanoate](/img/structure/B2976009.png)